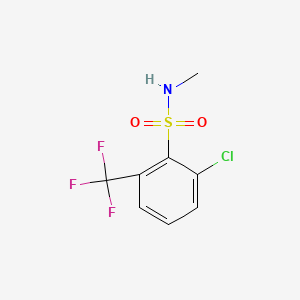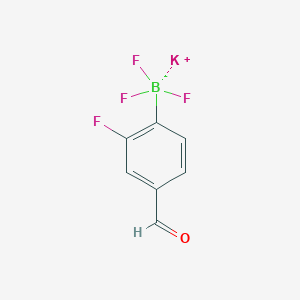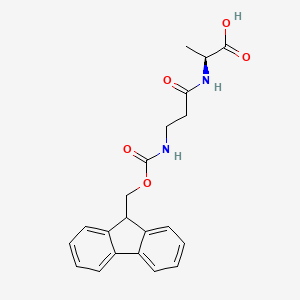
2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.
Biology: The compound may be used in biochemical assays to study enzyme activities, protein interactions, or cellular processes.
Medicine: this compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases.
Industry: The compound may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals, contributing to various industrial processes.
Wirkmechanismus
The mechanism of action of 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, or alteration of cellular functions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one include those with comparable structures or functional groups. These compounds may share similar chemical properties and reactivity, but each has unique characteristics that distinguish it from others.
Highlighting Uniqueness
This compound stands out due to its specific structure and the unique combination of functional groups it possesses
Eigenschaften
IUPAC Name |
2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-4(2)6-5(3)10-8(9)11-7(6)12/h4H,1-3H3,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETNQSRRRXDSSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E,4R,6S,8S,12R,14R,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9,11-dioxodocos-16-enoic acid](/img/structure/B8060818.png)



![4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8060857.png)



